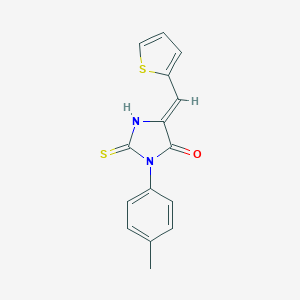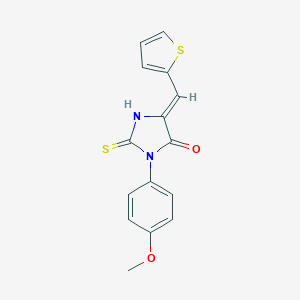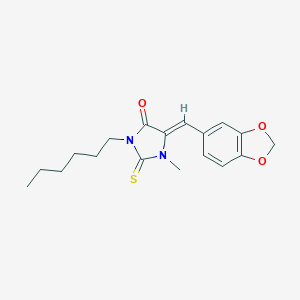![molecular formula C30H24N4OS B303533 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide](/img/structure/B303533.png)
2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CB1 receptor antagonist and is used in the treatment of various medical conditions.
Scientific Research Applications
2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide has been extensively studied for its potential therapeutic applications. It is a CB1 receptor antagonist that has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has been studied for its potential use in the treatment of various medical conditions such as chronic pain, neurodegenerative diseases, and obesity.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide involves the inhibition of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. Its activation leads to the release of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. By inhibiting the CB1 receptor, 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide reduces the release of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects
2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic effects by reducing pain perception. Additionally, it has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and preventing neuronal cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor inhibition without affecting other receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide. One direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its potential use in the treatment of obesity and metabolic disorders. Additionally, further research is needed to understand the long-term effects of CB1 receptor inhibition and its potential side effects.
Synthesis Methods
The synthesis of 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide is a multi-step process that involves the use of various reagents and solvents. The synthesis process involves the reaction of 2-cyano-4-(4-methylphenyl) pyridine with phenyl magnesium bromide to form 3-cyano-4-(4-methylphenyl)-6-phenylpyridine. The resulting compound is then reacted with thioacetic acid to form 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide.
properties
Product Name |
2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide |
|---|---|
Molecular Formula |
C30H24N4OS |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-cyanophenyl)butanamide |
InChI |
InChI=1S/C30H24N4OS/c1-3-28(29(35)33-26-12-8-7-11-23(26)18-31)36-30-25(19-32)24(21-15-13-20(2)14-16-21)17-27(34-30)22-9-5-4-6-10-22/h4-17,28H,3H2,1-2H3,(H,33,35) |
InChI Key |
BTOKMSKMCRPYEI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=CC=C1C#N)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)C#N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C#N)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



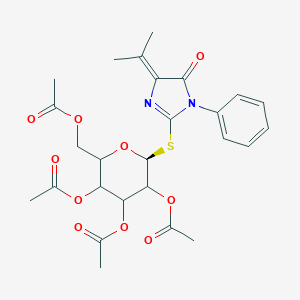
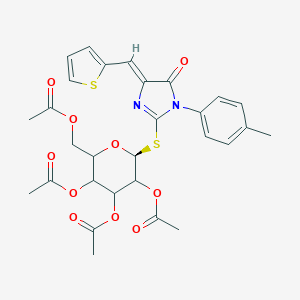
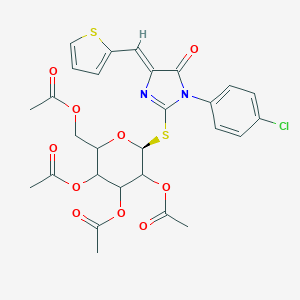
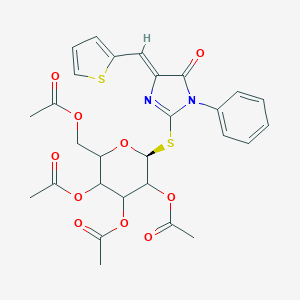
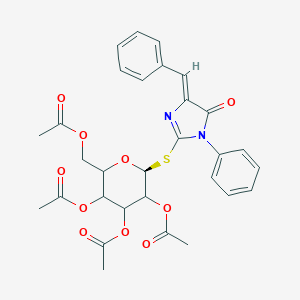
![2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
